REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3](Cl)=[O:4].[CH:6]1([OH:12])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1.C(N(CC)CC)C>C(OCC)C>[Cl:1][CH2:2][C:3]([O:12][CH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1)=[O:4]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Name
|
|
Quantity
|
52 mL
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)O
|
Name
|
|
Quantity
|
77 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to below 5° C
|
Type
|
ADDITION
|
Details
|
Upon completion of the addition
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to remove triethylamine hydrochloride
|
Type
|
WASH
|
Details
|
The filtrate was washed twice with 1M HCl and twice with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was then dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC(=O)OC1CCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 490 mmol | |
AMOUNT: MASS | 86.5 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |